3-Bromimidazo[1,2-a]pyrimidin
Übersicht
Beschreibung
3-Bromoimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromoimidazo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoimidazo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemodivergente Synthese
3-Bromimidazo[1,2-a]pyrimidine können aus α-Bromketonen und 2-Aminopyridin unter verschiedenen Reaktionsbedingungen synthetisiert werden . Dieser Prozess wird bei der chemodivergenten Synthese von N-(Pyridin-2-yl)amiden und 3-Bromimidazo[1,2-a]pyridinen verwendet .
Pharmazeutische Anwendungen
3-Bromimidazo[1,2-a]pyrimidine haben einen bedeutenden biologischen und therapeutischen Wert . Sie dienen als Pharmakophore für viele Moleküle mit medizinischen Anwendungen .
Krebsmedikamente
Diese Verbindung hat potenzielle Anwendungen bei der Entwicklung von Krebsmedikamenten . Es gehört zu einer Klasse aromatischer Heterocyclen, die vielversprechende Innovationen in diesem Bereich gezeigt haben .
Optoelektronische Geräte
3-Bromimidazo[1,2-a]pyrimidine haben potenzielle Anwendungen bei der Entwicklung von optoelektronischen Geräten . Sie gehören zu einer Klasse aromatischer Heterocyclen, die in verschiedenen technologischen Anwendungen beschrieben wurden .
Sensoren
Diese Verbindung kann bei der Entwicklung von Sensoren eingesetzt werden . Es gehört zu einer Klasse aromatischer Heterocyclen, die vielversprechende Innovationen in der Sensortechnologie gezeigt haben .
Konfokale Mikroskopie und Bildgebung
3-Bromimidazo[1,2-a]pyrimidine können als Emitter für konfokale Mikroskopie und Bildgebung verwendet werden . Sie gehören zu einer Klasse aromatischer Heterocyclen, die in verschiedenen technologischen Anwendungen beschrieben wurden .
Wirkmechanismus
Target of Action
3-Bromoimidazo[1,2-a]pyrimidine is a synthetic compound that has been studied for its potential biological and therapeutic value
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under specific reaction conditions . The compound’s interaction with its targets and the resulting changes are not well-documented in the literature. More research is needed to elucidate the specific interactions and changes that occur when 3-Bromoimidazo[1,2-a]pyrimidine interacts with its targets.
Biochemical Pathways
The compound is synthesized via a one-pot tandem cyclization/bromination process
Result of Action
While some studies have suggested potential anticancer activity , the specific molecular and cellular effects of the compound’s action are not well-understood
Safety and Hazards
Zukünftige Richtungen
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have received great attention in recent years due to their varied medicinal applications . Therefore, the development of new synthetic methods and the exploration of their biological properties could be potential future directions .
Biochemische Analyse
Biochemical Properties
3-Bromoimidazo[1,2-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For example, 3-Bromoimidazo[1,2-a]pyrimidine can interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 3-Bromoimidazo[1,2-a]pyrimidine can modulate signal transduction processes, affecting various cellular functions .
Cellular Effects
The effects of 3-Bromoimidazo[1,2-a]pyrimidine on cells are diverse and depend on the specific cellular context. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by disrupting key signaling pathways. Additionally, 3-Bromoimidazo[1,2-a]pyrimidine can influence gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and the activation or repression of specific genes .
Molecular Mechanism
At the molecular level, 3-Bromoimidazo[1,2-a]pyrimidine exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can prevent substrate access and catalytic activity, leading to a decrease in enzyme function. Additionally, 3-Bromoimidazo[1,2-a]pyrimidine can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromoimidazo[1,2-a]pyrimidine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromoimidazo[1,2-a]pyrimidine remains stable under certain conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 3-Bromoimidazo[1,2-a]pyrimidine has been associated with sustained changes in cellular signaling pathways and gene expression, highlighting its potential for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of 3-Bromoimidazo[1,2-a]pyrimidine in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, 3-Bromoimidazo[1,2-a]pyrimidine can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
3-Bromoimidazo[1,2-a]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity and toxicity, influencing its overall pharmacokinetic profile. Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential .
Transport and Distribution
Within cells and tissues, 3-Bromoimidazo[1,2-a]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, 3-Bromoimidazo[1,2-a]pyrimidine may be actively transported into the nucleus, where it can interact with DNA and RNA, influencing gene expression and cellular function .
Subcellular Localization
The subcellular localization of 3-Bromoimidazo[1,2-a]pyrimidine is a key factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, 3-Bromoimidazo[1,2-a]pyrimidine may accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-Bromoimidazo[1,2-a]pyrimidine is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-bromoimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHZXUKWLSWKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377182 | |
Record name | 3-Bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6840-45-5 | |
Record name | 3-Bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.